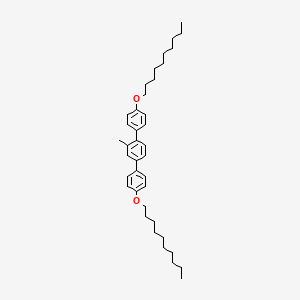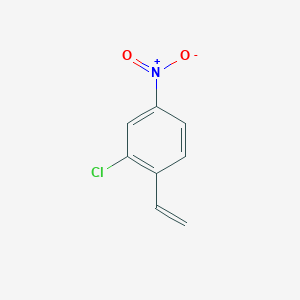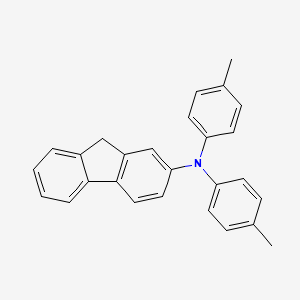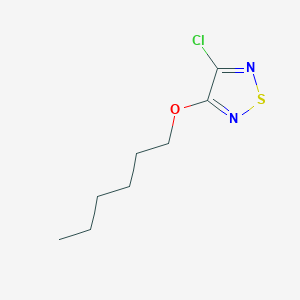![molecular formula C11H12N4O B14272155 N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine CAS No. 161091-99-2](/img/structure/B14272155.png)
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of an amino group, a benzyl group, and a hydroxylamine group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine can be achieved through several methods. One common approach involves the condensation of 4-amino-1-benzyl-1H-imidazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
4-Amino-1-benzyl-1H-imidazole: Lacks the hydroxylamine group but shares the imidazole core structure.
N-Benzylimidazole: Similar structure but without the amino and hydroxylamine groups.
Hydroxylamine derivatives: Compounds containing the hydroxylamine functional group but different core structures.
Uniqueness
N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and hydroxylamine groups allows for diverse chemical transformations and potential interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
161091-99-2 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
N-[(5-amino-3-benzylimidazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H12N4O/c12-11-10(6-14-16)15(8-13-11)7-9-4-2-1-3-5-9/h1-6,8,16H,7,12H2 |
InChIキー |
BGBOUPZSPPCCCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)

![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)


![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)


![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
